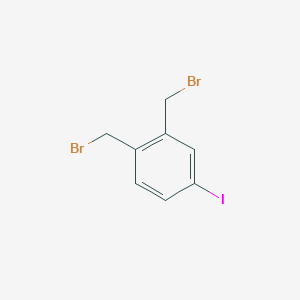

1,2-Bis(bromomethyl)-4-iodobenzene

Description

1,2-Bis(bromomethyl)-4-iodobenzene (C₈H₆Br₂I) is a halogenated aromatic compound featuring two bromomethyl (-CH₂Br) groups at the 1,2-positions and an iodine atom at the 4-position of the benzene ring. This structure confers unique reactivity, particularly in cross-coupling reactions and as a building block for supramolecular chemistry. The bromomethyl groups act as leaving groups, facilitating nucleophilic substitutions, while the iodine atom enables participation in metal-catalyzed couplings (e.g., Sonogashira or Suzuki reactions) .

Properties

CAS No. |

689260-54-6 |

|---|---|

Molecular Formula |

C8H7Br2I |

Molecular Weight |

389.85 |

IUPAC Name |

1,2-bis(bromomethyl)-4-iodobenzene |

InChI |

InChI=1S/C8H7Br2I/c9-4-6-1-2-8(11)3-7(6)5-10/h1-3H,4-5H2 |

InChI Key |

OYYFTJIVJBBROJ-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1I)CBr)CBr |

Canonical SMILES |

C1=CC(=C(C=C1I)CBr)CBr |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Benzene Derivatives

Key Observations :

- Reactivity: The iodine in 1,2-bis(bromomethyl)-4-iodobenzene enhances its utility in metal-catalyzed reactions compared to non-iodinated analogs like 1,2-bis(bromomethyl)benzene.

- Synthesis Complexity: Introducing iodine often requires additional steps (e.g., iodination or Sonogashira coupling) compared to bromine-only derivatives .

Biphenyl and Polyaromatic Analogs

Key Observations :

- Structural Rigidity: Biphenyl derivatives (e.g., 4,4'-bis(bromomethyl)-1,1'-biphenyl) exhibit enhanced rigidity compared to monosubstituted benzene analogs, influencing their crystallinity and thermal stability .

- Electronic Properties : Ethylene-linked bromophenyl compounds (e.g., (E)-1,2-bis(4-bromophenyl)ethene) are prioritized in optoelectronics due to extended conjugation .

Functionalized Derivatives

Key Observations :

- Steric Effects : Bulky substituents (e.g., benzyloxy groups) reduce reactivity in electrophilic substitutions compared to smaller groups like bromomethyl .

- Diverse Reactivity: Ketone-containing derivatives (e.g., 1,3-bis(4-bromophenyl)-2-propanone) enable further functionalization via condensation or reduction .

Reactivity in Cross-Coupling Reactions

1,2-Bis(bromomethyl)-4-iodobenzene has been utilized in Sonogashira coupling to synthesize ethynyl-linked networks, as demonstrated in halogen-bonded supramolecular frameworks . Comparatively, non-iodinated analogs like 1,2-bis(bromomethyl)benzene are less efficient in such reactions due to the absence of a heavy atom for catalytic activation .

Crystallographic Behavior

The iodine atom in 1,2-bis(bromomethyl)-4-iodobenzene contributes to distinct crystal packing via halogen bonding, a feature absent in bromine-only analogs like 4,4'-bis(bromomethyl)-1,1'-biphenyl .

Toxicity and Handling

Bromomethyl compounds generally exhibit high toxicity and corrosiveness. For example, 1,2-bis(bromomethyl)benzene requires strict ventilation and personal protective equipment . The iodine substituent may introduce additional hazards (e.g., light sensitivity), though specific data for 1,2-bis(bromomethyl)-4-iodobenzene remain unreported.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.